(1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triol
(1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triol
Brand Name:
Vulcanchem
CAS No.:
141269-14-9
VCID:
VC21148315
InChI:
InChI=1S/C6H11NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H,7H2/t3-,4+,5-,6-/m0/s1
SMILES:
C1=CC(C(C(C1N)O)O)O
Molecular Formula:
C6H11NO3
Molecular Weight:
145.16 g/mol
(1S,2S,3R,6S)-6-Aminocyclohex-4-ene-1,2,3-triol
CAS No.: 141269-14-9
Cat. No.: VC21148315
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141269-14-9 |
|---|---|
| Molecular Formula | C6H11NO3 |
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | (1S,2S,3R,6S)-6-aminocyclohex-4-ene-1,2,3-triol |
| Standard InChI | InChI=1S/C6H11NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H,7H2/t3-,4+,5-,6-/m0/s1 |
| Standard InChI Key | RAJLHDDMNNFKNT-FSIIMWSLSA-N |
| Isomeric SMILES | C1=C[C@H]([C@@H]([C@H]([C@H]1N)O)O)O |
| SMILES | C1=CC(C(C(C1N)O)O)O |
| Canonical SMILES | C1=CC(C(C(C1N)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator